molecular formula C24H19N5O2S B2533103 4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1251562-86-3

4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine

Numéro de catalogue: B2533103
Numéro CAS: 1251562-86-3
Poids moléculaire: 441.51
Clé InChI: PBZFRBAQBAHOSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS 1251562-86-3) is a high-purity chemical compound with a molecular formula of C24H19N5O2S and a molecular weight of 441.50 g/mol. This complex heterocyclic compound features both 1,3-thiazole and 1,2,3-triazole rings, making it a valuable scaffold in medicinal chemistry and drug discovery research. The 1,2,3-triazole moiety is of significant interest as it can mimic the topological and electronic features of an amide bond, serving as a stable bioisostere that is resistant to reduction, oxidation, and hydrolysis . Compounds containing the 1,2,3-triazole core have demonstrated a wide spectrum of pharmacological activities in scientific studies, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, and anticancer effects . The structural architecture of this compound, which incorporates multiple aromatic systems and heterocycles, suggests potential for interaction with various biological targets. Researchers are exploring such hybrid molecules for developing novel therapeutic agents, particularly given the established role of triazole derivatives as inhibitors for enzymes like phosphodiesterase 4B (PDE4B), protein tyrosine phosphatases (PTPs), and tropomysin receptor kinase A (TrkA) . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Propriétés

IUPAC Name

5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c1-30-21-10-6-5-9-19(21)20-15-32-24(26-20)22-23(25)29(28-27-22)16-11-13-18(14-12-16)31-17-7-3-2-4-8-17/h2-15H,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZFRBAQBAHOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazole ring linked to a thiazole and phenoxyphenyl moiety. The molecular formula is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 396.48 g/mol. The presence of these heterocyclic rings contributes to its diverse biological activities.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of triazole derivatives, including compounds similar to the one in focus. Research indicates that certain triazoles can modulate voltage-gated sodium channels (VGSCs) and GABA_A receptors, leading to anticonvulsant effects. For instance, derivatives with similar structural features have shown significant activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) models at doses ranging from 30 to 100 mg/kg .

Anticancer Potential

The thiazole moiety in the compound is known for its anticancer properties. Several studies have reported that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated inhibition of cell proliferation and induction of apoptosis in breast and lung cancer cells. The mechanism often involves the inhibition of specific enzymes related to cancer cell growth .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Triazole derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some studies report minimum inhibitory concentrations (MICs) in the low microgram range, indicating strong antibacterial properties .

Study 1: Anticonvulsant Testing

In a study examining various triazole derivatives, researchers synthesized several compounds similar to the target compound and tested their anticonvulsant activity using MES and PTZ models. The most active compounds showed protective indices above 25, indicating promising potential for further development as anticonvulsants .

Study 2: Anticancer Efficacy

A series of thiazole-based compounds were tested against human cancer cell lines, revealing that modifications in the phenyl and triazole substituents significantly influenced their cytotoxicity. One derivative exhibited an IC50 value of 12 µM against breast cancer cells, showcasing the importance of structural optimization in enhancing anticancer activity .

Research Findings Summary Table

Activity TypeModel/TestActive CompoundsObservations
AnticonvulsantMES/PTZTriazole derivativesED50 values between 30-100 mg/kg
AnticancerCell linesThiazole-containing compoundsIC50 values as low as 12 µM
AntimicrobialBacterial strainsTriazole derivativesMIC values between 3.12 - 12.5 µg/mL

Applications De Recherche Scientifique

Antimicrobial Applications

Research has indicated that derivatives of thiazole and triazole exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study conducted on similar thiazole derivatives demonstrated promising results against common pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various synthesized compounds related to this class:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4aE. coli12 µg/mL
4bS. aureus10 µg/mL
4cP. aeruginosa15 µg/mL

These results suggest that the presence of the thiazole and triazole structures enhances the antimicrobial efficacy of the compounds, making them suitable candidates for further development as antimicrobial agents .

Anticancer Applications

The potential anticancer activity of this compound has also been investigated. Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study: Anticancer Activity

In a comparative study involving similar compounds, several derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes their IC₅₀ values:

CompoundCancer Cell LineIC₅₀ (µM)
5dMCF-78.5
5eHeLa7.0
5fA5499.3

These findings indicate that compounds with similar structural features can effectively target cancer cells, highlighting their potential as therapeutic agents .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The target compound shares structural motifs with several derivatives in the evidence, particularly in the triazole-thiazole linkage and substituent patterns. Below is a comparative analysis:

Table 1: Structural Comparison of Key Compounds
Compound Name / ID Thiazole Substituent Triazole Substituent Key Functional Groups Biological Activity (If Reported)
Target Compound 4-(2-Methoxyphenyl) 1-(4-Phenoxyphenyl) -NH₂ (position 5) Not explicitly reported
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzo[d]thiazole 2-Nitrophenyl -NH₂ (position 5) Antiproliferative potential
1-(4-Methoxyphenyl)-4-(p-tolyl)-1H-1,2,3-triazol-5-amine None (p-tolyl at triazole) 4-Methoxyphenyl -NH₂ (position 5) High-yield synthesis (quantitative)
4-(4-Chlorophenyl)-N,N-bis(propargyl)thiazol-2-amine derivatives 4-Chlorophenyl Propargyl groups -NH₂ (thiazole) Anti-inflammatory activity
BAK 04-70 (Triazole-linked dopamine ligands) None (piperazine chain) 2-Methoxyphenyl, naphthyl -NH (piperazine) Receptor-binding studies

Key Observations :

  • Substituent Effects: The target compound’s 4-phenoxyphenyl group provides steric bulk and lipophilicity, contrasting with the electron-withdrawing nitro group in or the simpler p-tolyl group in .
  • Amine Position : The triazol-5-amine is a common feature in , critical for hydrogen bonding in biological interactions.
  • Thiazole Modifications : Unlike the benzo[d]thiazole in , the target compound’s thiazole is substituted with a methoxyphenyl group, which may enhance solubility and metabolic stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine?

  • Answer : The compound’s synthesis typically involves multi-step reactions, such as:

  • Step 1 : Cyclocondensation of 2-methoxyphenylthioamide with α-haloketones to form the thiazole ring .
  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using 4-phenoxyphenyl azide and a propargylamine derivative .
  • Microwave-assisted synthesis (e.g., 80–120°C, 20–60 minutes) can enhance yield and reduce reaction time compared to conventional heating .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR and 13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole carbons at δ 145–150 ppm) .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism or dynamic exchange processes. Strategies include:

  • Variable-temperature NMR to observe tautomeric equilibria (e.g., triazole ring proton shifts at different temperatures) .
  • X-ray crystallography to unambiguously determine the solid-state structure and compare with computational models (DFT-optimized geometries) .
  • Mass spectrometry (HRMS) to verify molecular ion peaks and rule out impurities .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s reactivity and binding interactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole nitrogen (HOMO: −6.2 eV) may act as a nucleophile .
  • Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. The triazole and phenoxyphenyl moieties show high affinity for hydrophobic binding pockets (binding energy: −9.5 kcal/mol) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. How can researchers optimize the compound’s bioactivity while minimizing off-target effects?

  • Answer :

  • SAR studies : Modify substituents on the phenoxyphenyl or thiazole groups. For example:
  • Electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring enhance antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) but may increase cytotoxicity .
  • Methoxy group position : 2-methoxy (vs. 4-methoxy) improves metabolic stability in liver microsomes (t1/2_{1/2}: 45 minutes vs. 15 minutes) .
  • In vitro assays : Use HEK293 cells to assess cytotoxicity (IC50_{50} > 50 µM desired) alongside target inhibition (e.g., kinase IC50_{50} < 1 µM) .

Q. What experimental designs are critical for evaluating catalytic applications of this compound?

  • Answer :

  • Catalyst screening : Test the compound in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0) complexes. The thiazole nitrogen may coordinate Pd, with yields monitored via GC-MS .
  • Kinetic studies : Perform time-resolved UV-Vis spectroscopy to measure reaction rates (kobs_{obs}) under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. THF) .
  • Control experiments : Exclude radical pathways using TEMPO (radical scavenger) and compare yields .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.